

# Application Notes and Protocols for Hydroxymethylation Using Tributyl[(methoxymethoxy)methyl]stannane

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## Compound of Interest

Compound Name:

*Tributyl[(methoxymethoxy)methyl]stannane*

Cat. No.:

B030004

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## Introduction

**Tributyl[(methoxymethoxy)methyl]stannane** serves as a highly effective and versatile reagent for the hydroxymethylation of carbonyl compounds. This application note provides a detailed experimental protocol for its use, including the initial generation of the reactive nucleophile and its subsequent reaction with various aldehydes and ketones. The key transformation involves the transmetalation of the stannane with n-butyllithium to generate (methoxymethoxy)methylolithium, a hydroxymethyl anion equivalent. This intermediate readily adds to carbonyls, yielding the corresponding methoxymethyl (MOM)-protected 1,2-diols. The MOM protecting group can be conveniently removed under mild acidic conditions to afford the final diol product. This methodology is a valuable tool in organic synthesis, particularly in the construction of complex molecules where the introduction of a hydroxymethyl group is required.

## Data Presentation

The following table summarizes the typical yields for the hydroxymethylation of various carbonyl compounds using **Tributyl[(methoxymethoxy)methyl]stannane**. The general procedure involves the reaction of the carbonyl compound with (methoxymethoxy)methylolithium, generated in situ from

**Tributyl[(methoxymethoxy)methyl]stannane** and n-butyllithium, in tetrahydrofuran (THF) at -78 °C, followed by warming to room temperature.

Entry	Carbonyl Substrate	Product	Reaction Time (h)	Yield (%)
1	Benzaldehyde	1-Phenyl-2-(methoxymethoxy)ethanol	1	85
2	Cyclohexanone	1-((Methoxymethoxy)methyl)cyclohexan-1-ol	1.5	90
3	Acetophenone	1-Phenyl-2-(methoxymethoxy)propan-1-ol	2	82
4	Heptanal	1-((Methoxymethoxy)octan-2-ol	1	88
5	Propiophenone	1-Phenyl-2-(methoxymethoxy)butan-1-ol	2	79

## Experimental Protocols

### Preparation of

### **Tributyl[(methoxymethoxy)methyl]stannane**

This protocol is adapted from a procedure published in *Organic Syntheses*.[\[1\]](#)

#### Materials:

- Tributyltin hydride
- Diisopropylamine

- n-Butyllithium (in hexanes)
- Paraformaldehyde
- Tetrahydrofuran (THF), anhydrous
- Dichloromethane, anhydrous
- Dimethoxymethane
- Boron trifluoride etherate ( $\text{BF}_3 \cdot \text{OEt}_2$ )
- 4 Å Molecular Sieves, powdered
- Celite
- Petroleum ether
- Hexane
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution
- Anhydrous sodium sulfate
- Alumina

**Procedure:****Part A: (Tributylstanny)methanol**

- To a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, argon inlet, and a dropping funnel, add anhydrous THF and diisopropylamine.
- Cool the flask in an ice-water bath and add n-butyllithium dropwise via syringe. Stir for 30 minutes.

- Add a solution of tributyltin hydride in anhydrous THF dropwise via the dropping funnel. Stir for another 30 minutes.
- Add paraformaldehyde in one portion, remove the ice bath, and stir the reaction mixture at room temperature for 3 hours.
- Dilute the reaction mixture with petroleum ether and wash with water.
- Separate the aqueous phase and extract with petroleum ether.
- Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (tributylstanny)methanol as a colorless oil. This crude product is used in the next step without further purification.

#### Part B: Tributyl[(methoxymethoxy)methyl]stannane

- To a flame-dried, three-necked round-bottomed flask equipped with a mechanical stirrer and an argon inlet, add the crude (tributylstanny)methanol, anhydrous dichloromethane, dimethoxymethane, and powdered 4 Å molecular sieves.[\[1\]](#)
- Add boron trifluoride etherate dropwise to the vigorously stirred mixture.[\[1\]](#)
- Stir the resulting suspension at room temperature for 13 hours.
- Filter the reaction mixture through a pad of Celite, washing the filter cake with dichloromethane.
- Wash the combined filtrates with saturated aqueous sodium bicarbonate solution.
- Extract the combined aqueous layers with dichloromethane.
- Wash the combined organic phases with saturated sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Dissolve the residual oil in hexane and purify by column chromatography on alumina, eluting with 1% ethyl acetate in hexane.

- Concentrate the eluent and distill the residual oil under reduced pressure to afford pure **Tributyl[(methoxymethoxy)methyl]stannane** as a colorless liquid.[1]

## General Protocol for the Hydroxymethylation of Carbonyl Compounds

### Materials:

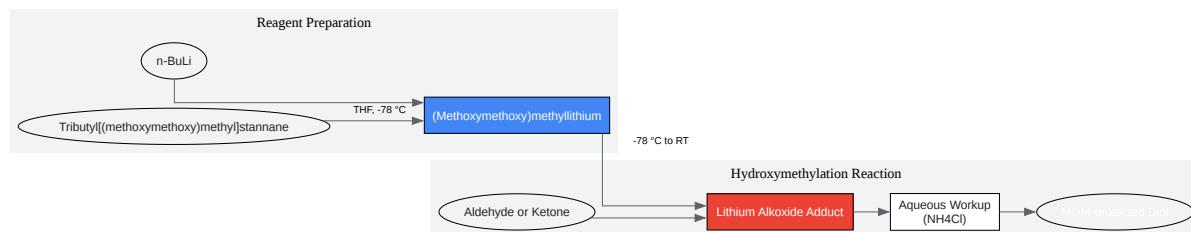
- Tributyl[(methoxymethoxy)methyl]stannane**
- n-Butyllithium (in hexanes)
- Aldehyde or ketone substrate
- Tetrahydrofuran (THF), anhydrous
- Saturated aqueous ammonium chloride solution
- Diethyl ether
- Anhydrous magnesium sulfate

### Procedure:

- To a flame-dried, round-bottomed flask under an argon atmosphere, add a solution of **Tributyl[(methoxymethoxy)methyl]stannane** in anhydrous THF.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Add n-butyllithium dropwise via syringe. Stir the mixture at -78 °C for 30 minutes to generate the (methoxymethoxy)methylolithium reagent.
- Add a solution of the carbonyl compound in anhydrous THF dropwise to the reaction mixture at -78 °C.
- Stir the reaction mixture at -78 °C for the time indicated in the data table, then allow it to warm to room temperature.

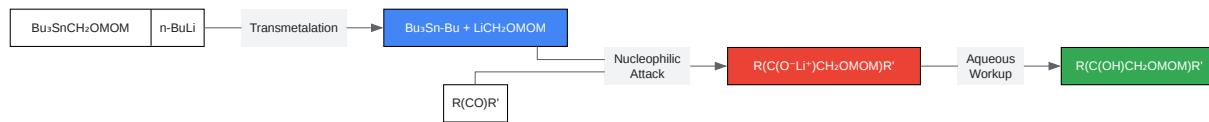
- Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
- Extract the mixture with diethyl ether.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired MOM-protected 1,2-diol.

## Diagrams



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Caption: Experimental workflow for hydroxymethylation.



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Caption: Reaction mechanism overview.

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## References

- 1. Tributyl[(methoxymethoxy)methyl]stannane - Enamine [enamine.net]
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